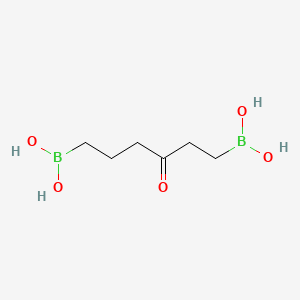
(3-Oxohexane-1,6-diyl)diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxohexane-1,6-diyl)diboronic acid is a boronic acid derivative with the molecular formula C6H14B2O5 and a molecular weight of 187.79 g/mol . This compound is known for its unique structure, which includes two boronic acid groups attached to a hexane backbone with an oxo group at the third position. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Métodos De Preparación
The synthesis of (3-Oxohexane-1,6-diyl)diboronic acid typically involves the reaction of hexane derivatives with boronic acid reagents under controlled conditions. One common method includes the use of hexane-1,6-diol as a starting material, which undergoes oxidation to introduce the oxo group at the third position. Subsequent reactions with boronic acid reagents yield the desired diboronic acid compound. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
(3-Oxohexane-1,6-diyl)diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid groups can participate in substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
(3-Oxohexane-1,6-diyl)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound’s ability to bind diols makes it useful in the development of glucose sensors and other biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (3-Oxohexane-1,6-diyl)diboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in glucose sensing, where the compound binds to glucose molecules, enabling their detection and quantification. The molecular targets include cis-diol-containing compounds, and the pathways involved are primarily related to the formation and cleavage of boronate esters .
Comparación Con Compuestos Similares
(3-Oxohexane-1,6-diyl)diboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Known for its use in glucose sensors but lacks the dual boronic acid groups.
Methylboronic acid: Simpler structure with a single boronic acid group.
Propiedades
Fórmula molecular |
C6H14B2O5 |
|---|---|
Peso molecular |
187.80 g/mol |
Nombre IUPAC |
(6-borono-3-oxohexyl)boronic acid |
InChI |
InChI=1S/C6H14B2O5/c9-6(3-5-8(12)13)2-1-4-7(10)11/h10-13H,1-5H2 |
Clave InChI |
LHIRBVVDXWSAOF-UHFFFAOYSA-N |
SMILES canónico |
B(CCCC(=O)CCB(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
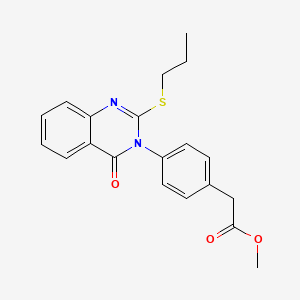
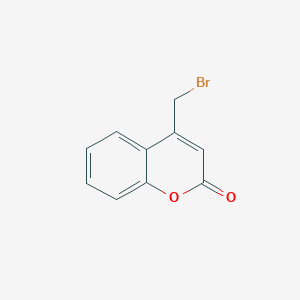
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
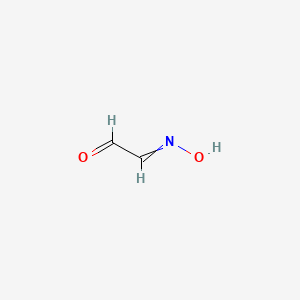
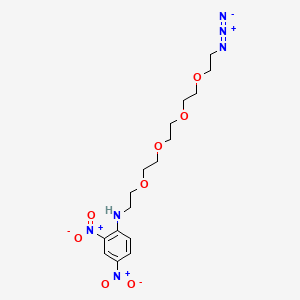

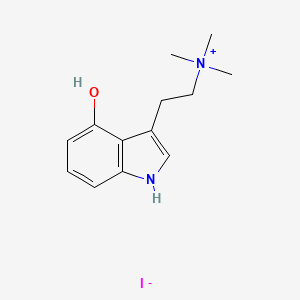


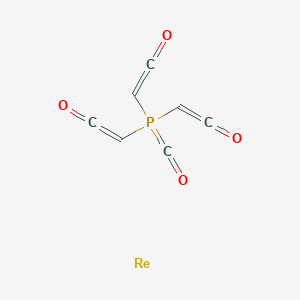
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
